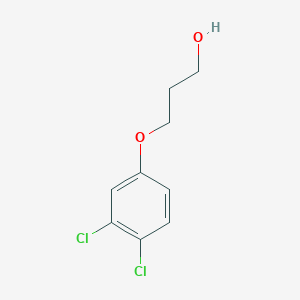

1-(2,5-Dimethoxyphenyl)ethanol

Vue d'ensemble

Description

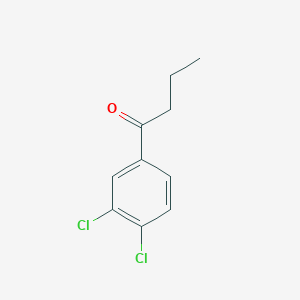

1-(2,5-Dimethoxyphenyl)ethanol, also known as 1-DME, is a versatile organic compound commonly used in a variety of scientific research applications. It is a colorless liquid that is soluble in water and other organic solvents. 1-DME has a wide range of applications in the fields of biochemistry, pharmacology, and analytical chemistry.

Applications De Recherche Scientifique

Oxidation and Environmental Implications

A study by Nie et al. (2014) investigated the oxidation of lignin model compounds by chlorine dioxide, highlighting the chlorination and oxidizing reaction coexistence. This research is relevant for understanding the environmental impact and potential applications of similar compounds in elemental chlorine-free (ECF) bleaching processes, reducing pollution in pulp and paper industries (Nie et al., 2014).

Catalysis and Chemical Synthesis

Alves et al. (2003) presented comparative studies on the oxidation of lignin model compounds, including dimethoxyphenyl ethanol derivatives, with hydrogen peroxide using Mn(IV)-based catalysts. These findings have implications for the development of efficient catalytic processes in organic synthesis, particularly in the oxidation of complex organic molecules (Alves et al., 2003).

Bioactive Compound Synthesis

Research by Sroor (2019) on the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds featuring dimethoxyphenyl components showcases the potential of dimethoxyphenyl derivatives in medicinal chemistry. These compounds have been explored for their utility in developing new therapeutic agents (Sroor, 2019).

Enzymatic Modification and Antioxidant Production

Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol to synthesize dimers with high antioxidant capacity. This study highlights the potential of using enzymatic processes to enhance the antioxidant properties of dimethoxyphenyl compounds, which could have applications in food science and pharmaceuticals (Adelakun et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, which could suggest a similar potential for 1-(2,5-Dimethoxyphenyl)ethanol .

Mode of Action

Given its structural similarity to indole derivatives, it may interact with its targets in a similar manner . Indole derivatives are known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially this compound, could affect a wide range of biochemical pathways.

Result of Action

Given its structural similarity to indole derivatives, it may have a broad spectrum of biological activities . .

Propriétés

IUPAC Name |

1-(2,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEBAVBMMWYLTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473071 | |

| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41038-40-8 | |

| Record name | 1-(2,5-dimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the stereochemistry of 1-(2,5-Dimethoxyphenyl)ethanol affect its biological activity?

A1: [] Research indicates that the two enantiomers of this compound exhibit different pharmacological profiles. Specifically, the (R)-enantiomer of 2-amino-1-(2,5-dimethoxyphenyl)ethanol demonstrates significant activity as an alpha-adrenoceptor agonist, making it a potential candidate for treating conditions like urinary incontinence. [] This highlights the importance of stereoselective synthesis in drug development, as the desired biological activity often resides in a specific enantiomer.

Q2: What methods have been explored for the enantioselective synthesis of this compound?

A2: [] Researchers have investigated several approaches for the asymmetric synthesis of this compound enantiomers. One successful method involves the use of chiral auxiliaries in the reduction of prochiral bromoketones with borane-tetrahydrofuran complex, leading to bromoalcohols with high enantiomeric excess. [] Subsequent substitution of the bromine atom with an azide group, followed by reduction, yields the desired optically active amines. [] Another promising strategy involves the kinetic resolution of racemic esters derived from benzylic alcohols using enzymatic hydrolysis. [] This method has proven effective for resolving racemic 2-amino-1-(2,5-dimethoxyphenyl)ethanol, achieving high yields and enantiomeric excesses exceeding 97%. []

Q3: How does this compound, specifically the compound ST-1059, impact cardiovascular function?

A3: [] Studies in spinally anesthetized, ganglion-blocked dogs demonstrate that ST-1059, a derivative of this compound, acts as an alpha-adrenoceptor agonist, leading to increased cardiac output and a dose-dependent rise in arterial blood pressure. [] This effect is attributed to the compound's ability to constrict both capacitance vessels, enhancing venous return, and arterioles, increasing total peripheral resistance. [] These findings suggest that ST-1059 primarily targets postjunctional alpha1-adrenoceptors, similar to the effects observed with the selective alpha1-adrenoceptor agonist methoxamine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.